1-Cyclohexyl-3-morpholin-4-ylthiourea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h10H,1-9H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELBIUZOQWPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-morpholin-4-ylthiourea can be synthesized through the reaction of cyclohexylamine with morpholine-4-carbothioamide. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is as follows: [ \text{Cyclohexylamine} + \text{Morpholine-4-carbothioamide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocarbonyl group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Cyclohexyl-3-morpholin-4-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Exhibits antibacterial, antioxidant, and enzyme inhibitory activities, making it valuable in biochemical studies.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the production of polymers, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-morpholin-4-ylthiourea involves its interaction with various molecular targets. It acts by inhibiting specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, through binding to their active sites. This inhibition disrupts the normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences
Key Observations :
- The target compound and the thiourea from share a cyclohexyl group but differ in the N3 substituent (morpholine vs. diethylaminobenzoyl). The morpholine group may enhance water solubility compared to the aromatic diethylaminobenzoyl group .
- BCNU () is a nitrosourea with chloroethyl and nitroso groups, conferring alkylating properties critical for its anticancer activity.
Pharmacological and Toxicological Profiles
Research Findings :
- BCNU’s delayed hematopoietic toxicity is dose-limiting, with reversible hepatic/renal effects in 26% and 10% of patients, respectively . Thioureas like the target compound are less likely to cause myelosuppression due to the absence of chloroethyl groups.
- The morpholine substituent in the target compound could improve blood-brain barrier penetration compared to BCNU, making it a candidate for CNS-targeted therapies .
Physicochemical Properties
- Solubility: Morpholine’s polarity may enhance aqueous solubility relative to the diethylaminobenzoyl group in ’s compound, which has a hydrophobic aromatic ring.
- Stability : Thioureas generally exhibit greater hydrolytic stability than nitrosoureas like BCNU, which degrade rapidly in aqueous environments .
Q & A
Q. What are the recommended synthetic routes for 1-cyclohexyl-3-morpholin-4-ylthiourea, and how can purity be optimized?
Thiourea derivatives are typically synthesized via nucleophilic substitution between cyclohexylamine and morpholine-containing isothiocyanate intermediates. To optimize purity, use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% by area normalization) .
Q. How should researchers characterize the structural stability of this compound under varying pH conditions?
Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 40°C for 30 days. Analyze degradation products using LC-MS/MS and compare with reference standards. NMR (¹H/¹³C) and FT-IR can identify hydrolytic cleavage of the thiourea bond, a common instability in acidic/basic environments .
Q. What solvent systems are optimal for solubility studies of this compound in pharmacological assays?
Use dimethyl sulfoxide (DMSO) for stock solutions due to high solubility (>50 mg/mL). For aqueous compatibility, dilute with phosphate-buffered saline (PBS) to ≤1% DMSO. Turbidimetric assays can quantify solubility limits in solvents like ethanol, acetonitrile, and chloroform .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs from the PDB). Parameterize the compound’s electrostatic potential via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictory data in the compound’s biological activity across cell lines?
Cross-validate assays using orthogonal methods (e.g., MTT vs. ATP-based viability assays). Control for off-target effects via CRISPR knockouts of suspected receptors. Analyze metabolic stability using liver microsomes to rule out pharmacokinetic variability .
Q. How can advanced spectroscopic techniques elucidate reaction intermediates during thiourea synthesis?
Use in situ FT-IR to track isothiocyanate intermediate formation (C=N stretching at 2050–2150 cm⁻¹). Time-resolved NMR (e.g., STOPFLOW) captures transient species like carbodiimides. X-ray crystallography of co-crystals with thiophilic metals (e.g., Hg²⁺) confirms intermediate geometries .
Q. What methodologies quantify trace impurities in this compound for regulatory compliance?
Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and electrospray ionization. Detect impurities like residual morpholine (LOQ: 0.1 ppm) using selective ion monitoring (SIM). Validate per ICH Q2(R1) guidelines for linearity, accuracy, and precision .
Q. How do steric effects from the cyclohexyl group influence the compound’s reactivity in nucleophilic environments?
Conduct comparative kinetics with linear vs. branched alkyl analogs. Use Hammett plots to correlate substituent bulk (Taft’s steric parameter, ) with reaction rates. Molecular dynamics simulations (AMBER force field) quantify steric hindrance at the thiourea sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
